molecular formula C10H17ClN2 B3418436 (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 1240568-17-5

(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride

Cat. No. B3418436
CAS RN: 1240568-17-5
M. Wt: 200.71 g/mol
InChI Key: IXLRMVMNVSMNPT-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride” is a chemical compound . It is related to pyridin-4-yl compounds, which have been studied for their potential use in various fields of research and industry.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride” such as its density, melting point, boiling point, molecular formula, molecular weight, and other physical properties can be found in chemical databases .

Scientific Research Applications

Catalytic and Polymerization Applications

  • Group 10 Metal Complexes : (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride derivatives, such as tert-butyl(4-methyl-pyridin-2-yl)amine, are utilized in synthesizing Group 10 metal aminopyridinato complexes. These complexes exhibit remarkable activity as catalysts in aryl-Cl activation and polymerization of hydrosilanes, forming soluble, linear poly(methylsilane) (Deeken et al., 2006).

Electrochemical and Conductive Polymer Research

  • Multicolored Electrochromic Devices : Derivatives of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride, like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine, are key in fabricating multicolored electrochromic devices. These compounds, when copolymerized with other materials like EDOT, enhance color schemes and improve properties such as redox stability and switching times in electrochromic devices (Yagmur et al., 2013).

Synthesis of Novel Organic Compounds

  • Derivative Synthesis : Various derivatives of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride are synthesized for different applications. For instance, synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives offer functional groups for further chemical modifications (Kuznetsov et al., 2010).

Molecular Complexation and Ligand Studies

  • Ligand Synthesis for Metal Ion Transport : (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride derivatives are used in synthesizing cationic ligand surfactants. These are potent in facilitating selective metal ion transport through bulk liquid membranes, showcasing their utility in separation and purification processes (Svobodová et al., 2005).

Biomedical and Pharmaceutical Research

  • Nucleoside Modification and Complexation : Derivatives of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride are employed in modifying nucleosides like thymidine and uridine. These modifications lead to the formation of bifunctional chelators, which can be complexed with metals like rhenium tricarbonyl for potential biomedical applications (Wei et al., 2005).

Future Directions

The future directions for the study of “(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride” and related compounds could involve further exploration of their potential uses in various fields of research and industry. For instance, pyridin-4-yl compounds have potential implications in nonlinear optics .

properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-4-6-11-7-5-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIMEMMOGGKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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